molecular formula C16H12FNO2 B5715701 5-fluoro-3-methyl-N-phenyl-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-phenyl-1-benzofuran-2-carboxamide

Cat. No. B5715701
M. Wt: 269.27 g/mol
InChI Key: SVQHCXKUJIBTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-3-methyl-N-phenyl-1-benzofuran-2-carboxamide (also known as 5F-MDMB-PICA) is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound is a potent agonist of the CB1 and CB2 receptors, which are located in the brain and peripheral tissues, respectively.

Mechanism of Action

5F-MDMB-PICA is a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are involved in the regulation of various physiological processes. Activation of these receptors by 5F-MDMB-PICA leads to the modulation of neurotransmitter release, ion channel activity, and gene expression, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5F-MDMB-PICA are mediated by the activation of the CB1 and CB2 receptors. This compound has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, behavior, and cognition. Additionally, 5F-MDMB-PICA has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The advantages of using 5F-MDMB-PICA in lab experiments include its high potency and selectivity for the CB1 and CB2 receptors, which allows for the precise modulation of these receptors in vitro and in vivo. Additionally, this compound has been shown to have a long duration of action, which is useful for studying the chronic effects of CB receptor activation. However, the limitations of using 5F-MDMB-PICA in lab experiments include its potential for off-target effects and its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 5F-MDMB-PICA. One potential direction is the investigation of its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound. Furthermore, the development of more selective and potent CB receptor agonists could lead to the discovery of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 5F-MDMB-PICA involves the reaction of 5-fluoro-3-methylbenzofuran-2-carboxylic acid with N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamate in the presence of a base and a coupling reagent. The resulting product is then purified by column chromatography to obtain the pure compound. This synthesis method has been optimized to yield high purity and high yield of 5F-MDMB-PICA.

Scientific Research Applications

5F-MDMB-PICA has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antipsychotic effects in animal models. Additionally, this compound has been investigated for its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

5-fluoro-3-methyl-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c1-10-13-9-11(17)7-8-14(13)20-15(10)16(19)18-12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQHCXKUJIBTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-3-methyl-N-phenyl-1-benzofuran-2-carboxamide

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